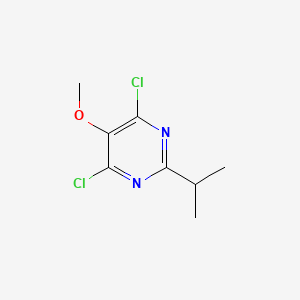
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with a unique structure that includes an ethyl-methyl-amino group, a hydroxy group, and a methyl-isonicotinamidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine typically involves multiple steps. One common method includes the reaction of 6-methyl-isonicotinic acid with ethyl-methyl-amine under controlled conditions to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution: Various reagents, including halogens and nucleophiles, are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features used in polymer synthesis.
Bis(ethylmethylamino)silane: Another compound with ethyl-methyl-amino groups used in material science.
Uniqueness
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-[ethyl(methyl)amino]-N'-hydroxy-6-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H16N4O/c1-4-14(3)9-6-8(10(11)13-15)5-7(2)12-9/h5-6,15H,4H2,1-3H3,(H2,11,13) |
Clé InChI |
YRVVCANVRUBBCY-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NC(=CC(=C1)C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)






